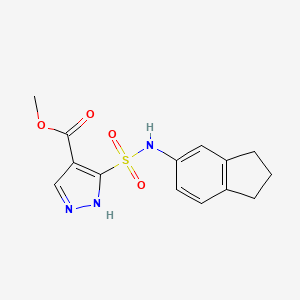
(2E)-2-(2-Methylpropylidene)cyclohexanone
Descripción general
Descripción
(2E)-2-(2-Methylpropylidene)cyclohexanone: is an organic compound characterized by a cyclohexanone ring with a (2E)-2-(2-methylpropylidene) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (2E)-2-(2-Methylpropylidene)cyclohexanone involves an aldol condensation reaction between cyclohexanone and isobutyraldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the formation of the desired product.
Dehydration: Following the aldol condensation, the intermediate product undergoes a dehydration step to yield this compound. This step can be facilitated by acidic or basic conditions, depending on the specific reaction setup.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2E)-2-(2-Methylpropylidene)cyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexanone ring are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclohexanones, nitrocyclohexanones.
Aplicaciones Científicas De Investigación
Chemistry: (2E)-2-(2-Methylpropylidene)cyclohexanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexanone derivatives.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals and therapeutic agents. The compound’s reactivity and structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.
Mecanismo De Acción
The mechanism by which (2E)-2-(2-Methylpropylidene)cyclohexanone exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the compound is converted to carboxylic acids or ketones through the transfer of oxygen atoms. In reduction reactions, the compound gains hydrogen atoms to form alcohols or alkanes. Substitution reactions involve the replacement of functional groups on the cyclohexanone ring with other groups, altering the compound’s chemical properties.
Comparación Con Compuestos Similares
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Methylcyclohexanone: A methyl-substituted cyclohexanone.
2-Isopropylidenecyclohexanone: A compound with a similar isopropylidene substituent.
Uniqueness: (2E)-2-(2-Methylpropylidene)cyclohexanone is unique due to its specific (2E)-2-(2-methylpropylidene) substituent, which imparts distinct chemical reactivity and properties. This structural feature differentiates it from other cyclohexanone derivatives and makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
(2E)-2-(2-methylpropylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVANVZNUDWLCTQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/1\CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703807.png)



![1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2703812.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)






![1-methyl-3-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2703828.png)
